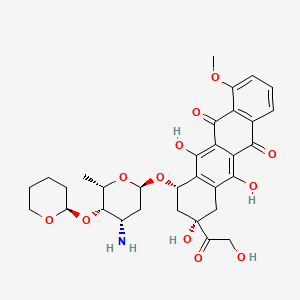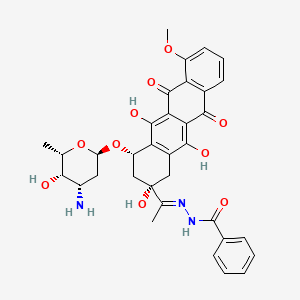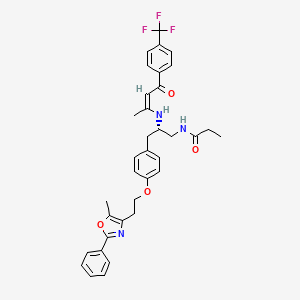
GW 6471
Vue d'ensemble
Description
GW6471: est un antagoniste puissant du récepteur activé par les proliférateurs de peroxysomes alpha (PPARα). Il est largement utilisé dans la recherche scientifique pour étudier le rôle du PPARα dans divers processus biologiques. Le composé a une formule moléculaire de C₃₅H₃₆F₃N₃O₄ et une masse molaire de 619,67 g/mol .
Applications De Recherche Scientifique
GW6471 has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of PPARα antagonists.
Biology: Employed in research to understand the role of PPARα in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα.
Mécanisme D'action
Target of Action
GW 6471 is a potent antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a transcription factor that regulates hepatic fatty acid metabolism .
Mode of Action
This compound enhances the binding affinity of the PPARα ligand-binding domain to the co-repressor proteins Silencing Mediator for Retinoid or Thyroid-hormone receptors (SMRT) and Nuclear Receptor Co-Repressor (NCoR) . This action drives the displacement of co-activators from PPARα .
Biochemical Pathways
The primary pathway affected by this compound is the PPARα pathway . By antagonizing PPARα, this compound can inhibit cardiomyocyte differentiation in mouse embryonic stem cells . It also causes reduced expression of cardiac sarcomeric proteins and specific genes in a time-dependent manner .
Pharmacokinetics
It is soluble in dmso to 120 mg/ml and in ethanol to 10 mm , which may influence its bioavailability and distribution.
Result of Action
This compound has been shown to induce both apoptosis and cell cycle arrest at G0/G1 in VHL (+) and VHL (-) RCC cell lines (786-O and Caki-1), associated with attenuation of the cell cycle regulatory proteins c-Myc, Cyclin D1, and CDK4 . It also blocks SARS-CoV-2 infection in airway organoids by blocking and downregulating the hypoxia inducible factor 1 subunit alpha (HIF1α) and HIF1 pathway .
Action Environment
The environment can significantly influence the action of this compound. For instance, it has been shown to block SARS-CoV-2 infection in airway organoids . .
Analyse Biochimique
Biochemical Properties
GW 6471 functions primarily as a PPARα antagonist with an IC50 value of 0.24 μM . It drives the displacement of co-activators from PPARα and promotes the recruitment of co-repressor proteins such as SMRT and NCoR to the ligand-binding domain . This interaction inhibits the differentiation of cardiomyocytes in mouse embryonic stem cells and reduces the expression of cardiac sarcomeric proteins and specific genes in a time-dependent manner .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In HepG2 cells, this compound reduces the regulatory effects on the protein expression levels of PPARα, CPT-1a, ACOX1, HO-1, and FASN . It also induces apoptosis and cell cycle arrest in kidney cancer cells . Additionally, this compound blocks SARS-CoV-2 infection in airway organoids by downregulating the hypoxia-inducible factor 1 subunit alpha (HIF1α) and the HIF1 pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the PPARα ligand-binding domain, enhancing the binding affinity to co-repressor proteins SMRT and NCoR . This binding disrupts the interactions between PPAR and coactivator motifs derived from SRC-1 or CBP, while promoting the binding of co-repressor motifs from SMRT or N-CoR . This compound adopts a U-shaped configuration and wraps around C276 of helix 3, destroying the integrity of the charge clamp but leaving sufficient space to accommodate the additional helical turn of the co-repressor motif in the PPAR/GW6471/SMRT complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to inhibit cardiomyocyte differentiation in a time-dependent manner, reducing the expression of cardiac sarcomeric proteins and specific genes . The stability and degradation of this compound in laboratory settings have not been extensively documented, but it is known to be stable when stored at -20°C and protected from light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, administration of this compound at 20 mg/kg body weight every other day has been shown to induce apoptosis and cell cycle arrest in kidney cancer cells . Higher doses may lead to toxic or adverse effects, although specific threshold effects and toxicity levels have not been extensively studied.
Metabolic Pathways
This compound is involved in metabolic pathways related to PPARα. It inhibits the activation of PPARα, which plays a crucial role in regulating lipid metabolism and energy homeostasis . By blocking PPARα, this compound affects the expression of genes involved in fatty acid oxidation and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It has been shown to enhance the binding affinity of the PPARα ligand-binding domain to co-repressor proteins SMRT and NCoR . This interaction affects the localization and accumulation of this compound within cells.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with the PPARα ligand-binding domain . This localization is crucial for its activity as a PPARα antagonist, as it allows this compound to effectively disrupt the interactions between PPARα and coactivator motifs, promoting the binding of co-repressor motifs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du GW6471 implique plusieurs étapes, en commençant par des produits de départ disponibles dans le commerce. Les étapes clés comprennent la formation du cycle oxazole et le couplage subséquent avec d'autres intermédiaires pour former le produit final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec des températures de réaction allant de la température ambiante aux températures élevées .
Méthodes de production industrielle: La production industrielle du GW6471 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement purifié en utilisant des techniques telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions: GW6471 subit diverses réactions chimiques, notamment:
Oxydation: GW6471 peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction: Le composé peut être réduit pour former des dérivés réduits.
Substitution: GW6471 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans des conditions appropriées.
Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de GW6471 .
Applications de la recherche scientifique
GW6471 a une large gamme d'applications dans la recherche scientifique, notamment:
Chimie: Utilisé pour étudier les propriétés chimiques et la réactivité des antagonistes du PPARα.
Biologie: Employé dans la recherche pour comprendre le rôle du PPARα dans les processus cellulaires et les voies métaboliques.
Médecine: Investigué pour ses effets thérapeutiques potentiels dans des maladies telles que le cancer et les troubles métaboliques.
Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le PPARα.
Mécanisme d'action
GW6471 exerce ses effets en se liant au domaine de liaison au ligand du PPARα, inhibant ainsi son activité. Cette liaison améliore l'affinité du PPARα pour les protéines co-répressives telles que le médiateur du silençage pour les récepteurs des rétinoïdes et des hormones thyroïdiennes (SMRT) et le co-répresseur des récepteurs nucléaires (NCoR). Cette inhibition perturbe l'activité transcriptionnelle du PPARα, conduisant à divers effets en aval sur le métabolisme cellulaire et l'expression génique .
Comparaison Avec Des Composés Similaires
Composés similaires:
GW9662: Un autre antagoniste du PPARα avec des propriétés de liaison similaires.
MK886: Un antagoniste du PPARα connu pour ses effets inhibiteurs sur l'activité du PPARα.
T0070907: Un antagoniste sélectif du PPARγ avec certaines propriétés qui se chevauchent avec GW6471.
Unicité du GW6471: GW6471 est unique en raison de sa forte puissance et de sa sélectivité pour le PPARα. Il a été largement étudié pour sa capacité à inhiber l'activité du PPARα et ses applications thérapeutiques potentielles dans diverses maladies. Son mécanisme de liaison unique et ses effets sur le métabolisme cellulaire en font un outil précieux dans la recherche scientifique .
Propriétés
IUPAC Name |
N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFSRMOUXWTDN-DYQICHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC[C@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)N/C(=C\C(=O)C4=CC=C(C=C4)C(F)(F)F)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014896 | |
| Record name | GW6471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880635-03-0, 436159-64-7 | |
| Record name | N-[(2S)-2-[[(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]-1-propen-1-yl]amino]-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]propyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880635-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 6471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880635030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW6471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW6471 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 880635-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





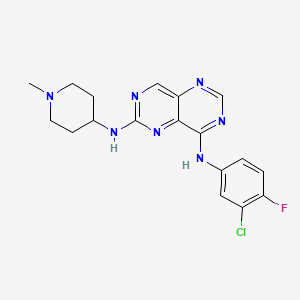

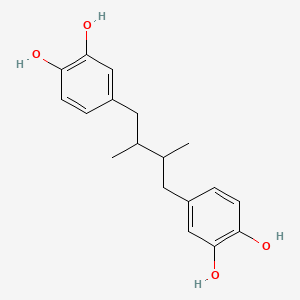
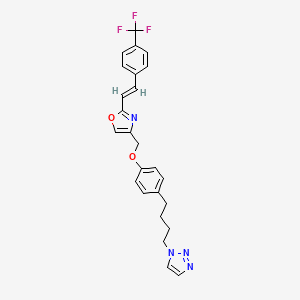
![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)

